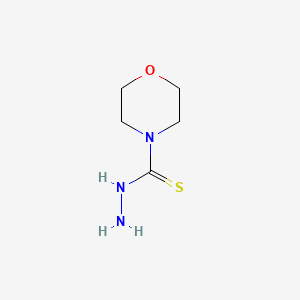

Morpholine-4-carbothiohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406636 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-15-6 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminomorpholine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Safe Handling of Morpholine-4-carbothiohydrazide for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the safety protocols and handling procedures for Morpholine-4-carbothiohydrazide. As a specialized heterocyclic compound incorporating both a morpholine and a thiohydrazide moiety, it presents a unique set of handling requirements that demand rigorous adherence to safety standards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for professionals in laboratory and drug development settings.

Section 1: Chemical Identity and Application Context

This compound is a bifunctional organic molecule utilized primarily as a building block in synthetic chemistry. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research.

Understanding its structure is key to anticipating its reactivity and handling needs. The morpholine ring provides a stable, saturated heterocyclic core, while the carbothiohydrazide group (-C(=S)NHNH2) is the primary source of its chemical reactivity and potential biological activity, as well as its principal handling hazards.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 6499-15-6 | [1] |

| Molecular Formula | C₅H₁₁N₃OS | [1] |

| Molecular Weight | 161.23 g/mol | [1] |

| Synonyms | N/A | - |

Section 2: Hazard Identification and Classification

GHS Classification (Proxy Data) [2]

-

Pictogram:

-

Signal Word: Warning

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements (Selected) [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Section 3: Toxicological Profile and Mechanistic Insights

The primary toxicological concerns stem from its potential to act as an irritant and its acute toxicity upon ingestion or skin contact.[2]

-

Routes of Exposure: The main routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is less likely in a controlled lab setting but remains a risk.[2]

-

Skin and Eye Irritation: The thioamide/thiohydrazide functional group can interact with biological macromolecules, leading to irritation. Direct contact with the eyes is expected to cause serious irritation.[2]

-

Respiratory Irritation: Inhalation of fine dust particles can irritate the respiratory tract.[2]

-

Hydrazine Moiety Considerations: The terminal -NH2 group on the hydrazide makes it a derivative of hydrazine. Hydrazine and its derivatives are a class of compounds known for a range of potential systemic effects, and some are investigated for carcinogenic and mutagenic properties.[4] While no specific data exists for this compound, this chemical lineage necessitates cautious handling to minimize long-term exposure.[2][4] The toxicological properties have not been fully investigated.[2]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The primary goal is to use engineering controls to isolate the chemical, supplemented by robust PPE as the final barrier.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood.[4][5] This is the most critical control measure to prevent inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary containment of the fume hood.

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles with side shields. A face shield should be worn over goggles for larger quantities or when there is a splash risk. | Protects against airborne dust particles and accidental splashes of solutions.[2][6] |

| Hand | Chemical-resistant gloves (Butyl rubber is recommended for hydrazine compounds; Nitrile may be suitable for incidental contact, but compatibility should be verified). | Prevents dermal absorption, which is a significant route of exposure.[2][6] |

| Body | Long-sleeved lab coat. A chemically resistant apron is recommended when handling larger quantities. | Protects skin on the arms and body from contamination.[6] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

Section 5: Safe Handling, Storage, and Incompatibilities

Prudent Handling Practices:

-

Risk Assessment: Before any new procedure, perform a risk assessment. Do not scale up experiments without a thorough review of the potential hazards.[4]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]

-

Grounding: For bulk transfers, equipment should be grounded to prevent static discharge.[8]

Storage Conditions:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[2]

-

Environment: Protect from moisture and direct sunlight.

Chemical Incompatibilities:

-

Strong Oxidizing Agents: The hydrazide moiety is a reducing agent and can react vigorously or explosively with strong oxidizers (e.g., perchlorates, nitrates, peroxides).[5][9] Keep waste streams separate.

-

Strong Reducing Agents: While it has reducing properties, its stability with other reducing agents is not well-documented and mixing should be avoided.[2]

-

Metal Salts: Hydrazine compounds can be catalytically decomposed by certain metal ions like copper and iron, especially when heated.[9]

Workflow & Emergency Response Diagram

Caption: Workflow for safe handling and emergency response.

Section 6: Emergency First Aid and Spill Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures [2]

-

Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill & Leak Procedures

-

Small Spill (Solid):

-

Ensure proper PPE is worn.

-

Avoid breathing dust.

-

Gently sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Do not use water to clean up as it may create a slurry that is harder to contain.[10]

-

Wipe the area with a damp cloth, and place the cloth in the waste container.

-

Ventilate the area.

-

-

Large Spill:

-

Evacuate the immediate area and alert others.

-

Restrict access to the area.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.[10]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Section 7: Protocol for Weighing and Solution Preparation

This protocol demonstrates the integration of safety procedures into a common laboratory task.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Methodology:

-

Preparation:

-

1.1: Conduct a pre-procedure review of this SOP and the proxy SDS.

-

1.2: Ensure a certified chemical fume hood is operational.

-

1.3: Assemble all necessary materials: the chemical container, a tared weigh boat or vial, spatula, vortex mixer, appropriate solvent (DMSO), and a labeled final container for the solution.

-

-

Personal Protective Equipment:

-

2.1: Don a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., butyl rubber).

-

-

Weighing (inside fume hood):

-

3.1: Place the analytical balance inside the fume hood if possible, or as close as feasible while ensuring the sash provides a protective barrier.

-

3.2: Carefully open the stock container. Causality: Performing this in the hood contains any dust that may become airborne.

-

3.3: Using a clean spatula, carefully transfer approximately 100 mg of the solid to the tared vial. Avoid tapping or actions that create dust.

-

3.4: Tightly seal the main stock container and set it aside.

-

3.5: Record the exact mass of the transferred solid.

-

-

Solubilization:

-

4.1: While still in the fume hood, use a pipette to add the calculated volume of DMSO (for 100 mg, add 10 mL) to the vial containing the weighed solid.

-

4.2: Cap the vial securely.

-

4.3: Gently swirl or use a vortex mixer at a low setting until the solid is completely dissolved.

-

-

Cleanup and Storage:

-

5.1: Wipe the spatula and work surface inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and any used weigh boats as solid hazardous waste.

-

5.2: Store the newly prepared stock solution in a clearly labeled container, including the chemical name, concentration, solvent, date, and your initials.

-

5.3: Remove gloves and wash hands thoroughly with soap and water.

-

References

-

Title: Morpholine-4-carboxamide Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]

-

Title: Morpholine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Morpholine - SAFETY DATA SHEET Source: Ing. Petr Švec - PENTA s.r.o. URL: [Link]

-

Title: Safety Data Sheet: Morpholine Source: Chemos GmbH & Co. KG URL: [Link]

-

Title: N-(1-Pyridin-2-ylethyl)this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine Source: University of Central Florida URL: [Link]

-

Title: LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION Source: University of Florida Environmental Health & Safety URL: [Link]

-

Title: Morpholine - IARC Monographs Source: NCBI Bookshelf URL: [Link]

-

Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]

-

Title: Practical Hydrazine Hydrate Safety Source: Reddit r/chemistry URL: [Link]

Sources

- 1. 6499-15-6|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ehs.ufl.edu [ehs.ufl.edu]

- 5. reddit.com [reddit.com]

- 6. arxada.com [arxada.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemos.de [chemos.de]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. artscimedia.case.edu [artscimedia.case.edu]

Methodological & Application

The Versatile Role of Morpholine-4-carbothiohydrazide in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: The Significance of Morpholine-4-carbothiohydrazide in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular frameworks with potent and selective biological activities is perpetual. Heterocyclic compounds form the bedrock of many approved pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among the myriad of synthons utilized in the construction of these vital structures, this compound has emerged as a particularly versatile and valuable building block. The inherent reactivity of its thiocarbohydrazide moiety, combined with the favorable pharmacokinetic profile often imparted by the morpholine ring, makes it an attractive starting point for the synthesis of a diverse range of heterocyclic systems, including thiadiazoles, triazoles, and other related scaffolds. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties, underscoring the importance of this compound in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of the synthesis of this compound and its application in the construction of key heterocyclic compounds, complete with detailed protocols and an examination of the biological significance of the resulting molecules.

Synthesis of the Keystone Synthon: this compound

The journey into the diverse world of morpholine-derived heterocycles begins with the reliable synthesis of the starting material, this compound. While various methods exist for the preparation of thiosemicarbazides, a common and effective route involves a multi-step sequence starting from morpholine.[3] This approach ensures a high-purity product, which is crucial for subsequent cyclization reactions.

Protocol 1: Multi-step Synthesis of this compound

This protocol details a reliable three-step synthesis of this compound, commencing with the N-alkylation of morpholine.

Step 1: Synthesis of Ethyl 2-morpholinoacetate

-

To a solution of morpholine (0.1 mol) in benzene, add triethylamine (0.1 mol) as a catalyst.

-

To this mixture, add ethyl chloroacetate (0.1 mol) dropwise with stirring.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinoacetate, which can be purified by distillation.

Step 2: Synthesis of 2-morpholinoacetohydrazide

-

Dissolve the synthesized ethyl 2-morpholinoacetate (0.1 mol) in ethanol.

-

Add hydrazine hydrate (0.1 mol) to the solution.[3]

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield 2-morpholinoacetohydrazide.

Step 3: Synthesis of this compound (as a derivative)

-

Dissolve the 2-morpholinoacetohydrazide (0.1 mol) in ethanol.

-

Add ammonium thiocyanate (0.1 mol) and a catalytic amount of concentrated hydrochloric acid.[3]

-

Reflux the reaction mixture for several hours.

-

Cool the reaction mixture, and the resulting precipitate of the thiosemicarbazide derivative can be collected by filtration, washed with cold ethanol, and recrystallized to afford the pure product.

Application in the Synthesis of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound serves as an excellent precursor for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles through various cyclization strategies.

Mechanism Insight: Acid-Catalyzed Cyclization

A common method for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides involves an acid-catalyzed cyclization with carboxylic acids or their derivatives. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.

Protocol 2: Synthesis of 5-Aryl-2-(morpholinomethyl)-1,3,4-thiadiazoles

This protocol outlines the synthesis of 1,3,4-thiadiazoles via the cyclization of a morpholine-containing thiosemicarbazide with an aromatic carboxylic acid.

-

A mixture of the this compound derivative (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is prepared.

-

Phosphorous oxychloride (5 mL) is added slowly to the mixture with cooling.

-

The reaction mixture is refluxed for a specified duration, with the progress monitored by TLC.

-

After completion, the mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.

Application in the Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole moiety is another cornerstone of medicinal chemistry, found in numerous drugs with antifungal, antiviral, and anticancer activities.[5] The versatile reactivity of this compound allows for its efficient conversion into various substituted 1,2,4-triazoles.

Mechanism Insight: Base-Catalyzed Cyclization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols from thiosemicarbazides is often achieved through a base-catalyzed intramolecular cyclization.[6] The reaction typically involves the deprotonation of the thioamide proton, followed by nucleophilic attack of the nitrogen onto the carbonyl carbon of a suitable electrophile, leading to the formation of the triazole ring.

Protocol 3: Synthesis of 4-Amino-5-morpholino-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key 1,2,4-triazole intermediate from a morpholine-containing thiosemicarbazide.

-

To a solution of the this compound derivative (0.01 mol) in ethanol, add a solution of sodium hydroxide (0.01 mol) in water.[3]

-

Reflux the reaction mixture for several hours, monitoring the completion of the reaction by TLC.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be recrystallized from a suitable solvent to yield the pure 4-amino-5-morpholino-4H-1,2,4-triazole-3-thiol.[3]

Biological Significance of Morpholine-Derived Heterocycles

The incorporation of the morpholine moiety into heterocyclic scaffolds often leads to compounds with enhanced pharmacological properties. The morpholine ring can improve aqueous solubility, metabolic stability, and receptor binding affinity, making it a valuable component in drug design.

Antimicrobial Activity

Many 1,3,4-thiadiazole and 1,2,4-triazole derivatives incorporating a morpholine substituent have demonstrated significant antibacterial and antifungal activities.[7][8] The exact mechanism of action can vary, but these compounds often target essential enzymes or cellular processes in microbial pathogens.

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |

| Morpholine-Thiadiazole | Staphylococcus aureus | MIC: 128 µg/mL (for a bromo-substituted derivative) | [9] |

| Morpholine-Thiadiazole | Candida albicans | MIC: 8-96 µg/mL (for a methyl-substituted derivative) | [10] |

| Morpholine-Triazole | Prostate Cancer Cells (PC-3) | IC50: 26.0 µM (for a hydrazide-hydrazone derivative) | [11] |

Anticancer Activity

The antiproliferative properties of morpholine-containing heterocycles have been extensively investigated.[12] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Morpholine-Triazole Hybrid | Human Cancer Cell Lines | GI50: 3.69 to 20.40 µM | [12] |

| Morpholine-Triazole | HepG2 (Liver Cancer) | IC50: 2.88 µM | [13] |

| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon Cancer) | IC50: 3.103 µM | [14] |

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile synthon in the construction of a wide array of biologically active heterocyclic compounds. Its straightforward synthesis and the predictable reactivity of its thiocarbohydrazide moiety allow for the efficient generation of diverse molecular libraries for drug discovery. The resulting 1,3,4-thiadiazoles and 1,2,4-triazoles, among other heterocycles, have demonstrated significant potential as antimicrobial and anticancer agents. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of a wider range of cyclization reactions to access novel heterocyclic systems, and the detailed elucidation of the structure-activity relationships and mechanisms of action of these promising compounds. The continued investigation of this compound and its derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

-

Tretyakov, B.A., Tikhonova, V. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6965. Available from: [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available from: [Link]

-

Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available from: [Link]

-

Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(12), 3631-3634. Available from: [Link]

- Google Patents. (1990). Process for the production of thiocarbohydrazide. US4940815A.

- Google Patents. (2021). Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole salt. WO2021215958A1.

-

Patel, N. B., & Shaikh, F. M. (2011). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 686-694. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of thiosemicarbazide derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Available from: [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). Pharmaceuticals, 16(7), 959. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide. Available from: [Link]

-

El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][1][7]naphthyridine Morpholine Derivatives. Russian Journal of Organic Chemistry, 58(9), 1287–1296. Available from: [Link]

-

Al-Obaidi, A. S. M., & Jaber, S. H. (2017). New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. Journal of Al-Nahrain University, 20(3), 51-55. Available from: [Link]

- Google Patents. (1957). Process for preparing thiosemicarbazide. US2806880A.

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Archiv der Pharmazie, 337(2), 111-120. Available from: [Link]

-

Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. Available from: [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2689-2708. Available from: [Link]

-

Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. Available from: [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. (2021). Bioorganic Chemistry, 115, 105234. Available from: [Link]

-

ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available from: [Link]

- Google Patents. (1961). Process for the preparation of thiosemicarbazide. US3009955A.

-

Hamidian, H., Afrooz, M., & Fozooni, S. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 24(1), 333-335. Available from: [Link]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

-

Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. (2023). Current Organic Synthesis, 20(6), 724-731. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6306. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(13), 5109. Available from: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Archiv der Pharmazie, 337(2), 111-120. Available from: [Link]

-

Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. (2014). Der Pharma Chemica, 6(6), 362-372. Available from: [Link]

-

ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Available from: [Link]

-

Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. (2024). Archiv der Pharmazie. Available from: [Link]

-

Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PLoS ONE, 14(9), e0222483. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine-4-carbothiohydrazide Synthesis

Welcome to the comprehensive technical support guide for the synthesis of morpholine-4-carbothiohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Reaction Overview and Mechanism

The synthesis of this compound typically involves the reaction of a morpholine-derived hydrazide with an isothiocyanate.[1][2] This nucleophilic addition reaction is a common method for preparing thiosemicarbazide derivatives.[1][3]

The general reaction scheme is as follows:

Morpholine Derivative (e.g., Morpholine-4-carbonyl hydrazide) + Isothiocyanate -> this compound

The reaction mechanism proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the final thiosemicarbazide product.

Visualization of the General Reaction Workflow

Sources

Avoiding impurities in the synthesis of Morpholine-4-carbothiohydrazide

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Morpholine-4-carbothiohydrazide. Our goal is to provide practical, experience-driven advice to help you minimize impurities and optimize your synthetic outcomes.

I. Introduction to the Synthesis

The most common and efficient route for the synthesis of this compound involves a two-step, one-pot reaction. This process begins with the formation of a dithiocarbamate intermediate from morpholine and carbon disulfide, which is subsequently reacted with hydrazine hydrate.

While the overall synthesis is straightforward, minor deviations in reaction conditions can lead to the formation of several impurities, impacting the yield and purity of the final product. This guide will address these potential pitfalls and offer robust solutions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I might see on my TLC plate?

A1: The most common impurity is often unreacted morpholine or the morpholinium morpholine-4-dithiocarbamate salt intermediate. These are typically more polar than the desired product and will appear as separate spots on a TLC plate. Another possibility, if the reaction is pushed too hard or is impure, is the formation of cyclic byproducts like 1,3,4-thiadiazole derivatives.[1]

Q2: My reaction mixture turned a dark color. Is this normal?

A2: A yellow to orange coloration is expected during the formation of the dithiocarbamate intermediate. However, a very dark brown or black color may indicate decomposition or side reactions, possibly due to excessive heat or the presence of impurities in the starting materials.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of thiosemicarbazide derivatives.[2] The choice of solvent system should be optimized to ensure good recovery of the purified product while leaving impurities dissolved in the mother liquor.

Q4: Can I monitor the reaction progress using IR spectroscopy?

A4: Yes, IR spectroscopy can be a useful tool. The disappearance of the N-H stretching vibration of morpholine and the appearance of the C=S stretching vibration (typically around 1200-1050 cm⁻¹) of the thiocarbohydrazide are key indicators of reaction progression.[3]

III. Troubleshooting Guide: Impurity Formation and Mitigation

This section provides a detailed breakdown of potential impurities, their causes, and actionable solutions.

Problem 1: Presence of Unreacted Starting Materials

-

Observation: TLC analysis shows spots corresponding to morpholine and/or the dithiocarbamate intermediate. The final product's melting point is broad and lower than the expected 192-194°C.

-

Root Cause Analysis:

-

Incorrect Stoichiometry: An insufficient amount of carbon disulfide or hydrazine hydrate will result in incomplete conversion of the starting materials.

-

Low Reaction Temperature: The reaction may not have reached the required activation energy for complete conversion.

-

Inadequate Reaction Time: The reaction was not allowed to proceed to completion.

-

-

Preventative Measures & Solutions:

| Parameter | Recommendation | Rationale |

| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of carbon disulfide and hydrazine hydrate. | Ensures complete consumption of the limiting reagent (morpholine). |

| Temperature Control | Maintain the initial reaction of morpholine and carbon disulfide at a low temperature (0-5°C) before the addition of hydrazine hydrate and subsequent gentle heating. | The initial reaction is exothermic; controlling the temperature prevents side reactions. |

| Reaction Monitoring | Monitor the reaction progress by TLC until the starting material spot disappears. | Provides real-time information on the reaction's completeness. |

| Purification | If unreacted starting materials are present, they can often be removed by recrystallization from ethanol. | The difference in solubility between the product and starting materials allows for effective purification. |

Problem 2: Formation of 1,3,4-Thiadiazole Derivatives

-

Observation: Mass spectrometry analysis of the crude product shows a peak corresponding to the dehydrated and cyclized product, 5-(morpholin-4-yl)-1,3,4-thiadiazole-2-thiol.

-

Root Cause Analysis:

-

Excessive Heat: High reaction temperatures can promote the intramolecular cyclization of the thiosemicarbazide product.[1]

-

Acidic Conditions: The presence of acidic impurities can catalyze the dehydration and cyclization reaction.

-

-

Preventative Measures & Solutions:

| Parameter | Recommendation | Rationale |

| Temperature Control | Avoid overheating the reaction mixture, especially after the addition of hydrazine. Maintain a gentle reflux. | Minimizes the energy available for the cyclization side reaction. |

| pH Control | Ensure the reaction is carried out under neutral or slightly basic conditions. | Prevents acid-catalyzed cyclization. |

| Purification | These byproducts can sometimes be separated by careful column chromatography, though prevention is the better strategy. | The polarity difference between the thiosemicarbazide and the thiadiazole allows for chromatographic separation. |

Problem 3: Presence of Symmetric Byproducts (e.g., 1,4-Dimorpholino-2,3-dithia-butane)

-

Observation: NMR or MS analysis indicates the presence of a symmetrical byproduct derived from two morpholine units.

-

Root Cause Analysis:

-

Oxidative Coupling: The dithiocarbamate intermediate can undergo oxidative coupling, especially in the presence of air (oxygen) or other oxidizing agents.

-

-

Preventative Measures & Solutions:

| Parameter | Recommendation | Rationale |

| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Excludes oxygen, which can promote oxidative side reactions. |

| Degassed Solvents | Use solvents that have been degassed to remove dissolved oxygen. | Further minimizes the presence of oxygen in the reaction mixture. |

| Purification | Recrystallization is often effective in removing these less polar, symmetrical byproducts. | The higher symmetry and lower polarity of these byproducts can lead to different solubility profiles. |

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

-

To a stirred solution of morpholine (1 equivalent) in ethanol at 0-5°C, slowly add carbon disulfide (1.05 equivalents).

-

Stir the mixture at this temperature for 30 minutes.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture.

Protocol 2: TLC Analysis

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 or 8:2 v/v) can be a good starting point. The polarity can be adjusted as needed.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

V. Visualizing the Synthesis and Impurity Pathways

Main Synthesis Pathway

Caption: Main reaction pathway for the synthesis of this compound.

Potential Side Reactions

Caption: Common side reactions leading to impurities during the synthesis.

VI. References

-

Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]

-

Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253-261. [Link]

-

Al-Ghorbani, M., Al-Salahi, R., Murugaiyah, V., & Se-Kwon, K. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 21(5), 643. [Link]

-

Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]

-

Shah, M. K., Makwana, P. V., & Patel, D. M. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. [Link]

-

Younis, Y. M., & Abed, A. H. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 748-759. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. SN Applied Sciences, 2(3), 1-11. [Link]

-

El-Sayed, W. A., Ali, O. M., & Abd El-hameed, R. H. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 1-18. [Link]

-

Rana, A., Siddiqui, N., & Khan, S. A. (2013). A review on pharmacological profile of Morpholine derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 127-133. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). Synthesis and antimicrobial activities of some new thiosemicarbazide, triazole, and thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 211-224. [Link]

-

Al-Obaidi, A. M. J., & Al-Masoudi, N. A. L. (2012). Synthesis and Characterization of Some New Thiosemicarbazone Metal Complexes. Journal of Basrah Researches (Sciences), 38(2), 1-10. [Link]

-

Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. [Link]

-

Singh, R. K., & Singh, R. (2014). Complexing Behaviour and Antifungal Activity of N-[(1E)-1-(1H-Benzimidazol-2-yl)ethylidene]this compound and Related Ligand with Metal Ions. International Journal of Inorganic Chemistry, 2014, 1-8. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of the Serbian Chemical Society, 82(1), 17-29. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Morpholine-4-carbothiohydrazide and Other Key Thiosemicarbazides

In the intricate world of medicinal chemistry, the thiosemicarbazide scaffold stands out as a cornerstone for developing novel therapeutic agents. Its remarkable versatility allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities. This guide offers an in-depth, objective comparison of Morpholine-4-carbothiohydrazide with other significant thiosemicarbazides, focusing on their synthesis, structural properties, and biological performance, supported by experimental data for the discerning researcher.

The Thiosemicarbazide Core: A Privileged Pharmacophore

Thiosemicarbazides, with their characteristic R1R2N-NH-C(=S)-NR3R4 structure, are not merely synthetic intermediates but potent pharmacophores in their own right. The presence of both a thioamide group and a hydrazine moiety confers upon them the ability to act as effective metal chelators, a key mechanism in their antimicrobial and anticancer activities. Furthermore, this scaffold is a versatile building block for a plethora of heterocyclic compounds, including thiadiazoles and triazoles, further expanding its therapeutic potential.

Profiling this compound

The incorporation of a morpholine ring into the thiosemicarbazide structure in this compound is a strategic design choice. The morpholine moiety is a well-regarded feature in medicinal chemistry, often employed to enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Synthesis and Structural Elucidation

The synthesis of this compound is a robust and efficient process, typically achieved through the reaction of a morpholine-derived dithiocarbamate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of Potassium Morpholine-4-carbodithioate. In a flask immersed in an ice bath, morpholine (0.1 mol) and potassium hydroxide (0.1 mol) are dissolved in ethanol (100 mL). Carbon disulfide (0.1 mol) is added dropwise to the stirred solution. The reaction is allowed to proceed for 2 hours, resulting in the precipitation of potassium morpholine-4-carbodithioate, which is then filtered, washed with cold ethanol, and dried.

-

Step 2: Synthesis of this compound. The potassium morpholine-4-carbodithioate (0.05 mol) is dissolved in water (50 mL), followed by the addition of hydrazine hydrate (0.05 mol). The mixture is refluxed for 3 hours. Upon cooling, this compound crystallizes out of the solution as a white solid, which is then collected by filtration, washed with water, and purified by recrystallization from ethanol.

Caption: Synthetic pathway of this compound.

The structural integrity of this compound is confirmed through various spectroscopic techniques. The FT-IR spectrum is characterized by N-H stretching vibrations in the 3100-3300 cm⁻¹ region, a C=S stretching band around 800-850 cm⁻¹, and C-N stretching vibrations. The ¹H NMR spectrum provides unambiguous evidence of the morpholine and thiohydrazide protons.

A Comparative Benchmarking of Thiosemicarbazides

To fully appreciate the nuances of this compound, it is essential to compare it with other prominent members of the thiosemicarbazide family. This guide will focus on a comparative analysis with 4-phenylthiosemicarbazide and isonicotinoylthiohydrazide , a derivative of the well-known antituberculosis drug, isoniazid.

Synthesis of Comparative Compounds

Experimental Protocol: Synthesis of 4-Phenylthiosemicarbazide

A mixture of aniline (0.1 mol), ammonia, and carbon disulfide is reacted to form ammonium phenyldithiocarbamate. This intermediate is then treated with an aqueous solution of hydrazine sulfate and a stoichiometric equivalent of a base such as potassium hydroxide to liberate the free hydrazine. The reaction mixture is heated at approximately 60°C for 30 minutes. Upon cooling, 4-phenylthiosemicarbazide precipitates and can be purified by recrystallization from dilute alcohol.[1]

Experimental Protocol: Synthesis of Isonicotinoylthiohydrazide

Isonicotinic acid hydrazide (isoniazid) is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed for several hours. After cooling, the product is precipitated by acidification and can be purified by recrystallization.

Structural and Physicochemical Properties: A Comparative Table

The substituent at the N4 position of the thiosemicarbazide core profoundly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| This compound | C₅H₁₁N₃OS | 161.23 | ~3200 (N-H), ~1515 (N-H bend), ~830 (C=S)[2] | Signals for morpholine protons and exchangeable N-H protons. |

| 4-Phenylthiosemicarbazide | C₇H₉N₃S | 167.23 | ~3250 (N-H), ~1630 (C=N of tautomer), ~1248 (C=S)[3] | ~9.6, 9.1, 4.8 (N-H protons), 7.1-7.6 (aromatic protons)[4] |

| Isonicotinoylthiohydrazide | C₆H₇N₃OS | 169.21 | Characteristic N-H, C=O, and C=S stretching bands. | Signals for pyridine ring protons and exchangeable N-H protons. |

Note: The spectral data are representative and can vary slightly based on the experimental conditions and instrumentation.

The morpholine ring in this compound generally confers greater hydrophilicity compared to the lipophilic phenyl group in 4-phenylthiosemicarbazide. This difference can significantly impact solubility, cell permeability, and overall bioavailability.

Biological Activity: A Multi-faceted Comparison

The therapeutic potential of these compounds is best illustrated by their biological activities. Here, we compare their antimicrobial, anticancer, and antioxidant properties.

Thiosemicarbazides are known for their broad-spectrum antimicrobial activity, often linked to their ability to chelate metal ions essential for microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated under optimal growth conditions.

-

MIC Reading: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

The anticancer activity of thiosemicarbazides is a significant area of research, with proposed mechanisms including the inhibition of ribonucleotide reductase and induction of apoptosis.

Caption: Proposed anticancer mechanisms of thiosemicarbazides.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: Cells are exposed to varying concentrations of the test compounds for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added, which is converted to formazan by viable cells.

-

Quantification: The formazan is solubilized, and the absorbance is measured to determine cell viability.

Comparative analyses from the literature suggest that thiosemicarbazides can induce oxidative stress and DNA damage, which are viable strategies in cancer treatment.[5] However, semicarbazide analogs are sometimes considered better candidates for anticancer drug trials due to potentially better pharmacokinetic and toxicity profiles.[5]

The ability to scavenge free radicals is another important biological property of thiosemicarbazides.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubation: The mixture is incubated in the dark for a specified time.

-

Measurement: The decrease in absorbance at a specific wavelength is measured, indicating the extent of radical scavenging.

Studies on various thiosemicarbazone derivatives have demonstrated significant antioxidant activity.[6][7] For instance, salicylaldehyde isonicotinoyl hydrazone, a related hydrazone, exhibits both pro-oxidant and antioxidant effects.[8][9] The antioxidant potential of morpholine-containing compounds has also been reported.[10][11] The presence of the thioamide and hydrazine moieties in all three compared compounds suggests they all possess some degree of antioxidant potential.

Concluding Remarks for the Research Professional

The choice of a thiosemicarbazide derivative in a drug discovery pipeline is a nuanced decision that extends beyond in vitro potency. While 4-phenylthiosemicarbazide may exhibit higher activity in some initial screenings, the favorable physicochemical properties imparted by the morpholine ring in this compound can translate to a superior in vivo performance and a better safety profile. Isonicotinoylthiohydrazide, with its link to the established drug isoniazid, offers a valuable starting point for modifications aimed at specific targets, particularly in the realm of infectious diseases.

Future research should prioritize direct, head-to-head comparative studies of these and other thiosemicarbazide analogs to generate robust, directly comparable datasets. Such studies will be invaluable in developing predictive structure-activity relationships and guiding the rational design of the next generation of thiosemicarbazide-based therapeutics.

References

- Bayrak, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(11), 5467-5475.

-

Wikipedia. (2023). 4-Phenylthiosemicarbazide. Retrieved from [Link]

- Somashekhar, M., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel morpholine derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.

-

Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Retrieved from [Link]

- Bamoniri, A., et al. (2017). Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation. Chemistry & Biodiversity, 14(10), e1700201.

-

ResearchGate. (n.d.). Graph of IR spectra of morpholine-N-carbothiohydrazide of 2-acetylbenzimidazole (H2bmctz). Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antioxidant and Anticholinesterase Activities of Novel Isonicotinic Hydrazide-Hydrazone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Retrieved from [Link]

- Galaris, D., et al. (2015). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2246-2254.

-

ResearchGate. (n.d.). 1H-NMR spectrum for compound[f1]. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. Retrieved from [Link]

-

MDPI. (2020). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

- Nguyen, D. T., et al. (2013). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. European Journal of Medicinal Chemistry, 60, 199-207.

-

MDPI. (2020). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of thiosemicarbazides.

-

Galaris, D., et al. (2015). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. PubMed. Retrieved from [Link]

-

Cherry. (n.d.). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of ketones with 4-phenylthiosemicarbazide catalyzed by anthranilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

-

Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Retrieved from [Link]

Sources

- 1. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 4. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to the Antimicrobial Activity of Novel Morpholine-4-carbothiohydrazide Derivatives

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, morpholine-4-carbothiohydrazide derivatives have emerged as a promising scaffold. This guide provides an in-depth validation of their antimicrobial activity, offering a direct comparison with established therapeutic agents. We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial evaluation, and a critical analysis of the structure-activity relationship (SAR) that governs their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapeutics.

Introduction: The Rationale for this compound Derivatives

The morpholine nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and valued for its favorable pharmacokinetic properties and ability to engage in crucial molecular interactions with biological targets.[1][2] The carbothiohydrazide moiety, a close relative of thiosemicarbazones, is also a recognized toxophore, known to exhibit a broad spectrum of biological activities, including antimicrobial effects.[3][4][5] The strategic hybridization of these two pharmacophores into the this compound scaffold presents a compelling strategy for the development of novel antimicrobial agents. The core hypothesis is that the morpholine ring will confer desirable drug-like properties while the carbothiohydrazide portion will serve as the primary driver of antimicrobial action.

Synthesis of this compound and its Derivatives

The synthetic pathway to this compound derivatives is a logical and efficient process, beginning with the activation of morpholine followed by reaction with a thiocarbonyl source and subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, can be synthesized through a multi-step process commencing with the formation of a carbamoyl chloride, which is then converted to the target thiohydrazide. A representative synthetic scheme is outlined below.

Conclusion and Future Perspectives

This comparative guide demonstrates that novel this compound derivatives possess promising in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The SAR studies indicate that the nature of the N'-substituent is a critical determinant of efficacy, with electron-withdrawing groups, particularly halogens, significantly enhancing activity. While the potency of the current generation of compounds does not yet surpass that of the reference drugs, ciprofloxacin and fluconazole, the modular nature of their synthesis and the clear SAR trends provide a strong foundation for further optimization.

Future research should focus on the synthesis and evaluation of a broader library of derivatives with diverse electronic and steric properties to further refine the SAR. Additionally, mechanistic studies are warranted to definitively identify the molecular targets of these compounds and to explore potential synergies with existing antimicrobial agents. The findings presented herein validate the this compound scaffold as a viable starting point for the development of new and effective antimicrobial therapies.

References

-

Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]

-

Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. Dr. Oracle. [Link]

-

Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]

-

Moroz, Y. S., et al. (2021). N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity. Molecules, 26(11), 3192. [Link]

-

Yasir, M., et al. (2019). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 24(19), 3502. [Link]

-

Korkmaz, F., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of Natural and Applied Science, 13(1), 61-83. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... | Download Table. ResearchGate. [Link]

-

Jończyk, J., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(14), 5489. [Link]

-

Wang, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(5), 4165–4174. [Link]

-

Unemo, M., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics, 11(10), 1421. [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. [Link]

-

DergiPark. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]

-

Feng, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1297538. [Link]

-

Krol, E., et al. (2014). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. Archiv der Pharmazie, 347(11), 794-806. [Link]

-

Pfaller, M. A., & Diekema, D. J. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–150. [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. ResearchGate. [Link]

-

Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5891–5901. [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxycarbazole.

-

Thorndahl, L., et al. (2017). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial Agents and Chemotherapy, 61(12), e01222-17. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. [Link]

-

Cirz, R. T., et al. (2007). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial Agents and Chemotherapy, 51(3), 1018–1024. [Link]

-

Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 22(12), 5891–5901. [Link]

-

Szychowska, K., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(14), 5489. [Link]

-

Rex, J. H., et al. (2008). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3059–3061. [Link]

-

Khan, S. A., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. SN Applied Sciences, 2(3), 442. [Link]

-

Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(109), 64284-64289. [Link]

-

Gmaj, J., et al. (2023). Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. ChemRxiv. [Link]

-

Andes, D. R., et al. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i3-i14. [Link]

Sources

- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Spectroscopic Guide to Morpholine-4-carbothiohydrazide and its Schiff Bases

Executive Summary

This guide provides an in-depth spectroscopic comparison between Morpholine-4-carbothiohydrazide and its corresponding Schiff base derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the synergistic bio-activity of the morpholine and thiosemicarbazone moieties, which are known to exhibit a wide range of antimicrobial and anticancer properties.[1][2][3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the structural transformations confirmed through Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By elucidating the characteristic spectral shifts and patterns, this guide establishes a validated framework for the unambiguous synthesis and characterization of this important class of compounds.

Introduction: The Chemical and Biological Significance

This compound is a derivative of thiosemicarbazide, a class of compounds renowned for its metal-chelating properties and biological activities.[6] The incorporation of a morpholine ring, a privileged scaffold in medicinal chemistry, often enhances the pharmacological profile of a molecule, improving properties like solubility and bioavailability.[2][4]

The true potential of this compound is often realized upon its conversion to Schiff bases. This is achieved through a straightforward condensation reaction between its terminal primary amine (-NH₂) group and the carbonyl group of various aldehydes or ketones. The resulting Schiff bases, also known as thiosemicarbazones, possess an azomethine group (-N=CH-), which is crucial for their biological activity. This extended conjugated system allows for effective chelation with metal ions, a mechanism often linked to their therapeutic effects.[3][7]

Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of these compounds. Each technique provides a unique piece of the structural puzzle:

-

FT-IR identifies the key functional groups and confirms the formation of the C=N bond.

-

NMR provides a detailed map of the proton and carbon skeleton, confirming the covalent assembly of the final structure.

-

UV-Vis reveals changes in the electronic conjugation of the system.

-

Mass Spectrometry verifies the molecular weight of the parent compound and its derivatives.

This guide will systematically dissect the spectroscopic data, explaining the causality behind the observed spectral changes and providing validated protocols for data acquisition.

Synthesis and Characterization Workflow

The synthesis of this compound Schiff bases is typically a two-step process. The initial hydrazide is first synthesized, followed by condensation with a suitable carbonyl compound.

General Synthesis Protocol

Step 1: Synthesis of this compound This precursor can be synthesized from morpholine, but a common starting point for its derivatives is the reaction of an N-substituted morpholine with hydrazine hydrate.[8][9] For the parent compound, the reaction involves morpholine and thiocarbonyl transfer reagents.

Step 2: Synthesis of the Schiff Base

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add a few drops of a catalyst, typically glacial acetic acid, to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the Schiff base product.

-

Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.

Workflow Diagram

The following diagram illustrates the general workflow for synthesis and subsequent characterization.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Comparative Spectroscopic Analysis

The key to confirming Schiff base formation lies in identifying the disappearance of reactant signals and the appearance of new, characteristic product signals.

FT-IR Spectroscopy

FT-IR spectroscopy is the first line of analysis to confirm the condensation reaction. The comparison focuses on the high-frequency region of the spectrum.

-

This compound (Parent): The spectrum is characterized by several key peaks. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear as multiple bands in the 3150-3400 cm⁻¹ region.[6][10] A strong band corresponding to the C=S (thione) stretch is observed around 1250-1350 cm⁻¹.[11]

-

Schiff Base (Product): The most definitive evidence of reaction is the disappearance of the N-H stretching bands associated with the primary -NH₂ group and the appearance of a new, sharp band in the 1600-1640 cm⁻¹ region .[11][12] This new band is attributed to the ν(C=N) stretching vibration of the newly formed azomethine group. The C=S band remains, often with a slight shift.

| Functional Group | This compound (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Rationale for Change |

| ν(N-H) of -NH₂ | ~3400 & ~3260 | Absent | The primary amine is consumed during the condensation reaction. |

| ν(N-H) of -NH- | ~3170 | ~3170 (May shift slightly) | The secondary amine is retained in the structure. |

| ν(C=N) Azomethine | Absent | ~1609 - 1630 | Formation of the new imine bond is the hallmark of the Schiff base.[11] |

| ν(C=S) Thione | ~1250 | ~1248 (May shift slightly) | The thione group is not directly involved in the reaction. |

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides unambiguous proof of the covalent structure of the Schiff base.

-

¹H NMR:

-

This compound (Parent): The spectrum shows characteristic signals for the morpholine ring protons, typically two triplets around 2.8 ppm (for -N-CH₂) and 3.6 ppm (for -O-CH₂).[13] Broad signals for the -NH and -NH₂ protons are also visible, which are exchangeable with D₂O.

-